
4-Oxo-2,2-Diphenylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2,2-Diphenylpentanenitrile is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a nitrile group (-C≡N) and a ketone group (C=O) attached to a pentane chain with two phenyl groups. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2,2-Diphenylpentanenitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base, followed by oxidation. The reaction conditions often include:
Reagents: Benzyl cyanide, benzaldehyde, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, focusing on cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,2-Diphenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Oxo-2,2-Diphenylpentanenitrile is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-2,2-Diphenylpentanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrile and ketone groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-5-Oxo-3,5-Diphenylpentanenitrile
- 5-(4-Methoxyphenyl)-5-Oxo-2,3-Diphenylpentanenitrile
Uniqueness
4-Oxo-2,2-Diphenylpentanenitrile is unique due to its specific structural features, such as the presence of two phenyl groups and a nitrile group
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-oxo-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C17H15NO/c1-14(19)12-17(13-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12H2,1H3 |
InChI Key |
PJHNDSJBFJUJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


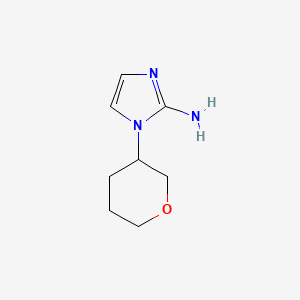
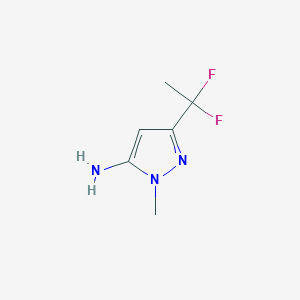
![{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
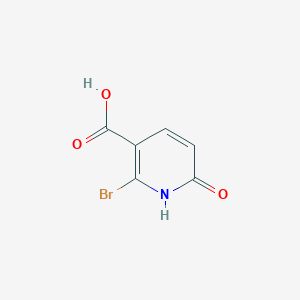
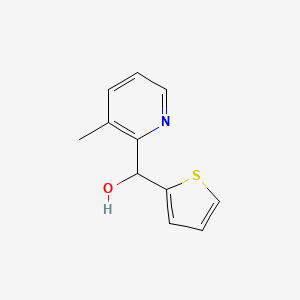

![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)

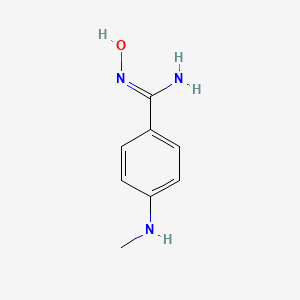

![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
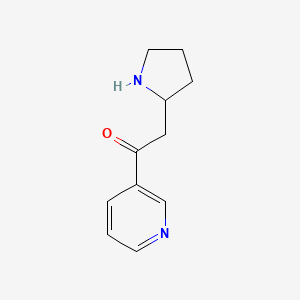
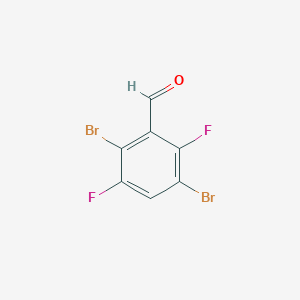
![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
